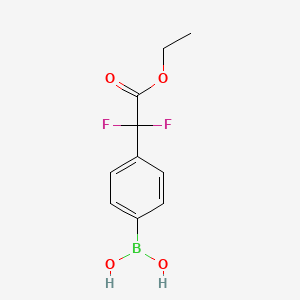

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

Descripción general

Descripción

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H11BF2O4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyldifluoromethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with ethyl 2,2-difluoro-2-(hydroxyimino)acetate under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura cross-coupling mechanism, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Substitution: The ethoxycarbonyldifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate for facilitating cross-coupling reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid in chemical reactions primarily involves the formation of boronate esters and subsequent transmetalation processes. In Suzuki-Miyaura coupling, the boronic acid group forms a boronate ester with a base, which then undergoes transmetalation with a palladium complex to form a new carbon-carbon bond . The ethoxycarbonyldifluoromethyl group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the ethoxycarbonyldifluoromethyl group and is commonly used in Suzuki-Miyaura coupling reactions.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of an ethoxycarbonyldifluoromethyl group, resulting in different reactivity and applications.

Uniqueness

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is unique due to the presence of the ethoxycarbonyldifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific reactivity is required .

Actividad Biológica

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenyl ring with a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of ethoxycarbonyl and difluoromethyl groups enhances its lipophilicity and reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's activity against various pathogens:

- Candida albicans : Moderate activity was observed.

- Aspergillus niger : Higher efficacy compared to other tested compounds.

- Escherichia coli and Bacillus cereus : The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was notably lower than that of the approved antifungal drug Tavaborole (AN2690), suggesting superior antibacterial potential .

The antimicrobial mechanism is believed to involve the inhibition of specific enzymes related to bacterial growth and survival. The interaction of boronic acids with target proteins can disrupt essential cellular processes, leading to microbial cell death.

Anticancer Activity

This compound has also been explored for its anticancer properties. Its ability to interact with sialic acid on cancer cell surfaces enhances its selectivity and efficacy in targeting tumor cells.

Case Study: Drug Delivery Systems

A notable application involves the incorporation of phenylboronic acid into elastin-like polypeptide nanoparticles for drug delivery. These nanoparticles demonstrated:

- Enhanced cellular uptake in cancer cells.

- Improved tumor accumulation when loaded with doxorubicin, resulting in significant anticancer effects in vivo compared to free doxorubicin .

Comparative Analysis

The biological activity of this compound can be compared with other phenylboronic acids:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate against Candida; High against E. coli | Significant in targeted delivery systems | Inhibition of enzyme activity; interaction with sialic acid |

| Tavaborole (AN2690) | Effective against fungi | Limited | Targeting leucyl-tRNA synthetase |

| Phenylboronic acid derivatives | Variable | Emerging potential | Multivalent binding to carbohydrates |

Propiedades

IUPAC Name |

[4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHICHVWFDSXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681603 | |

| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-83-1 | |

| Record name | Benzeneacetic acid, 4-borono-α,α-difluoro-, 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.